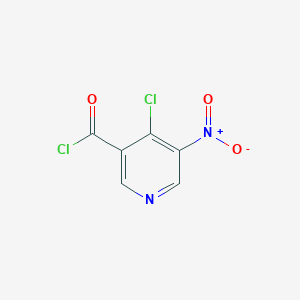

4-Chloro-5-nitropyridine-3-carbonyl chloride

CAS No.:

Cat. No.: VC20404902

Molecular Formula: C6H2Cl2N2O3

Molecular Weight: 220.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H2Cl2N2O3 |

|---|---|

| Molecular Weight | 220.99 g/mol |

| IUPAC Name | 4-chloro-5-nitropyridine-3-carbonyl chloride |

| Standard InChI | InChI=1S/C6H2Cl2N2O3/c7-5-3(6(8)11)1-9-2-4(5)10(12)13/h1-2H |

| Standard InChI Key | CMXSBNBINRLKLZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=C(C=N1)[N+](=O)[O-])Cl)C(=O)Cl |

Introduction

| Property | Value (Analogous Compound) | Method of Determination |

|---|---|---|

| Molecular Formula | C₅H₂BrClN₂O₂ | Mass spectrometry |

| Molecular Weight | 237.439 g/mol | Calculated |

| Density | Experimental | |

| Melting Point | DSC |

Synthesis and Manufacturing

The synthesis of 4-chloro-5-nitropyridine-3-carbonyl chloride involves multi-step protocols, often beginning with halogenation and nitration of pyridine precursors. A representative pathway, adapted from patent WO2010089773A2, includes:

Nitration of Pyridine Derivatives

4-Chloro-2-aminopyridine is treated with a nitrating mixture (HNO₃/H₂SO₄) at to yield 4-chloro-2-amino-3-nitropyridine . Diazotization with NaNO₂/HCl at , followed by hydrolysis at , produces 4-chloro-3-nitropyridin-2-ol . Subsequent chlorination using phosphorus oxychloride (POCl₃) introduces the carbonyl chloride group, yielding the target compound .

Critical Reaction Conditions:

-

Temperature Control: Diazotization requires strict maintenance at to prevent side reactions .

-

Catalysts: H₂SO₄ in nitration enhances electrophilic substitution by generating nitronium ions .

Reactivity and Mechanistic Insights

The compound’s reactivity is governed by its electron-deficient aromatic system and labile carbonyl chloride group.

Nucleophilic Aromatic Substitution

The nitro group at position 5 directs nucleophiles to the 2- and 6-positions. For example, amine nucleophiles displace the chloro group at position 4 under mild conditions (), forming secondary amines .

Acylation Reactions

The carbonyl chloride reacts with alcohols or amines to form esters or amides, respectively. In a patented procedure, cyclopropanecarboxamide was synthesized by reacting the compound with cyclopropylamine in dichloromethane at .

Mechanism:

Applications in Pharmaceutical Chemistry

Anticancer Agents

The nitro group facilitates reductive activation in hypoxic tumor environments, making derivatives potential prodrugs. For instance, analogues of this compound have shown antiproliferative activity against HeLa cells (IC₅₀: ).

Herbicide Development

Chlorinated nitropyridines are precursors to herbicides like picloram. The carbonyl chloride moiety enables conjugation to carrier molecules, enhancing systemic distribution in plants .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume